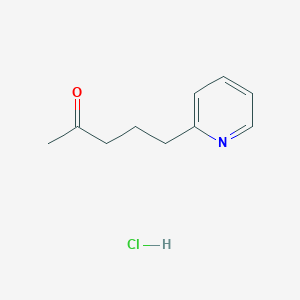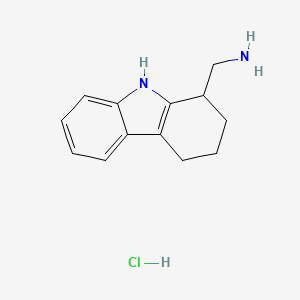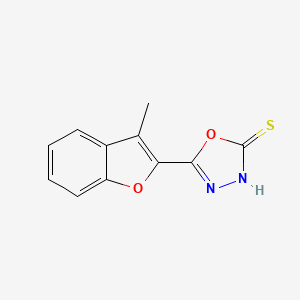![molecular formula C12H18N2O2 B7982949 Octahydrodipyrido[1,2-a:1',2'-d]pyrazine-6,12(2H,6aH)-dione](/img/structure/B7982949.png)
Octahydrodipyrido[1,2-a:1',2'-d]pyrazine-6,12(2H,6aH)-dione
Overview
Description
Octahydrodipyrido[1,2-a:1',2'-d]pyrazine-6,12(2H,6aH)-dione is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Octahydrodipyrido[1,2-a:1',2'-d]pyrazine-6,12(2H,6aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octahydrodipyrido[1,2-a:1',2'-d]pyrazine-6,12(2H,6aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Substance P Antagonists : Octahydro-2H-pyrido[1,2-a]pyrazine analogues have been studied for their potential as Substance P antagonists, which are of interest in the context of neurochemical research and drug development (Rogiers et al., 2001).
Synthesis of Optically Active CNS Agents : The synthesis of optically active octahydro-2H-pyrido[1,2-a]pyrazines has been demonstrated, which is significant in the development of central nervous system (CNS) agents (Urban et al., 1995).
Synthesis of 1-Azabicyclo Compounds : Studies have shown the synthesis of various octahydropyrido[1,2-a]pyrazine derivatives, indicating the chemical versatility and potential for diverse applications in pharmaceutical chemistry (Arata & Nakagawa, 1973).
Stereochemical Studies : Research on substituted octahydro-2-phenyl-2H-pyrido[1,2-a]pyrazines has contributed to understanding the stereochemistry of these compounds, which is crucial for their potential pharmaceutical applications (Cahill & Crabb, 1972).
Synthesis of Pyridopyrazine-Diones : A one-pot synthesis method for pyridopyrazine-diones has been developed, demonstrating the efficiency of synthesizing these compounds which have potential pharmaceutical applications (Tran et al., 2013).
Bioactive Profile of Rhodococcus sp. Compounds : The extraction and bioactive profile of compounds including a pyrido[1,2-a] pyrazine derivative from Rhodococcus sp. VLD-10 have been studied, revealing antimicrobial and antifungal properties, which are significant for pharmaceutical research (Yellamanda et al., 2016).
Pyrazolo-Pyrido-Diazepine Dione Derivatives : Research on pyrazolo-pyrido-diazepine dione derivatives has shown promising therapeutic potential for idiopathic pulmonary fibrosis, highlighting the medicinal significance of these compounds (Gaggini et al., 2011).
properties
IUPAC Name |
1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c15-11-9-5-1-3-7-13(9)12(16)10-6-2-4-8-14(10)11/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUOUKHMQDFLFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)N3CCCCC3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B7982869.png)
![[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B7982887.png)


![(E)-3-[3-[(dimethylamino)methyl]-4-methoxyphenyl]prop-2-enoic acid;hydrochloride](/img/structure/B7982911.png)


![2-[(2-Cyclopentyltetrazol-5-yl)methyl]morpholine;hydrochloride](/img/structure/B7982929.png)
![[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B7982931.png)
![2-[4-(Carboxymethyl)piperidin-4-yl]acetic acid;hydrochloride](/img/structure/B7982936.png)



![2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride](/img/structure/B7982972.png)